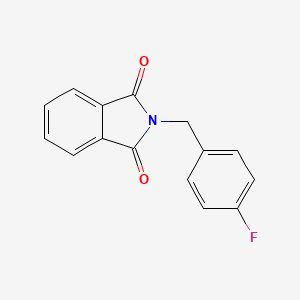

2-(4-Fluorobenzyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYPZQIEVABAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 4 Fluorobenzyl Isoindoline 1,3 Dione and Analogues

Established Condensation Protocols for Isoindoline-1,3-dione Formation

Phthalic Anhydride (B1165640) Condensation Reactions with Primary Amines

The most conventional and widely employed method for the synthesis of N-substituted isoindoline-1,3-diones is the direct dehydrative condensation of phthalic anhydride with a primary amine. derpharmachemica.com This reaction is versatile and can be applied to a wide array of primary amines to produce the corresponding phthalimide (B116566) derivatives. In the context of synthesizing 2-(4-Fluorobenzyl)isoindoline-1,3-dione, this would involve the reaction of phthalic anhydride with 4-fluorobenzylamine.

The reaction is typically carried out by heating a mixture of phthalic anhydride and the primary amine in a suitable solvent, such as glacial acetic acid, for several hours. sphinxsai.com The process involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the desired N-substituted isoindoline-1,3-dione. The use of a catalyst, such as sulphamic acid, can significantly reduce the reaction time and improve yields. derpharmachemica.com

Table 1: Comparison of Traditional Synthesis Methods for N-substituted Phthalimides

| Method | Reagents | Conditions | Reaction Time | Yield | Reference |

| Classical Condensation | Phthalic Anhydride, Primary Amine | Acetic Acid, Reflux | 4 hours | Satisfactory | sphinxsai.com |

| Catalyzed Condensation | Phthalic Anhydride, Primary Amine, Sulphamic Acid | 110 °C | Few minutes | 86-98% | researchgate.net |

Classical Approaches for N-Substitution

An alternative classical route to this compound is through the N-substitution of a pre-formed isoindoline-1,3-dione, commonly known as phthalimide. This approach is a cornerstone of the Gabriel synthesis of primary amines. wikipedia.orgnrochemistry.com In this method, phthalimide is first deprotonated with a base, such as potassium hydroxide or potassium carbonate, to form a nucleophilic potassium phthalimide salt. organicchemistrytutor.commasterorganicchemistry.com

This salt is then reacted with an appropriate alkyl halide, in this case, 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide), in an SN2 reaction. organicchemistrytutor.commasterorganicchemistry.com The phthalimide anion acts as a surrogate for the ammonia anion, effectively preventing the over-alkylation that is often problematic in the direct alkylation of ammonia. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 mechanism. nrochemistry.com

Contemporary Synthetic Methodologies

In recent years, more efficient and environmentally benign methods for the synthesis of N-substituted isoindoline-1,3-diones have been developed. These contemporary methodologies often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of phthalimide derivatives. mdpi.commdpi.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov

In the context of synthesizing this compound, a mixture of phthalic anhydride and 4-fluorobenzylamine can be subjected to microwave irradiation, often in the absence of a solvent or in a high-boiling point solvent. researchgate.net The rapid and uniform heating provided by microwaves promotes the efficient formation of the phthalamic acid intermediate and its subsequent cyclization to the final product. This method is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of hazardous solvents. hhu.de

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Heating | Solvent | Reaction Time | Yield | Reference |

| Conventional | Oil Bath | Acetonitrile (B52724) | 30 minutes | 42% | nih.gov |

| Microwave | Microwave Irradiation | Acetonitrile | 30 minutes | 58% | nih.gov |

| Microwave (Solvent-Free) | Microwave Irradiation | None | Short | High | researchgate.net |

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed reactions have revolutionized organic synthesis, and their application in the synthesis of N-substituted isoindoline-1,3-diones represents a significant advancement. mit.edu Palladium-catalyzed aminocarbonylation provides a direct route to these compounds from readily available starting materials. rsc.org This methodology can be applied to the synthesis of a variety of N-aryl carbamates and related structures. mit.edu

While specific examples for the direct synthesis of this compound via this method are not extensively detailed, the general principle involves the palladium-catalyzed coupling of an aryl halide, a source of carbon monoxide, and a primary amine. This approach offers a powerful alternative to traditional condensation methods, with the potential for high functional group tolerance and broad substrate scope.

One-Pot Reaction Sequences for Isoindoline-1,3-dione Derivatization

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. lookchem.com Several one-pot methodologies have been developed for the synthesis of N-substituted phthalimides.

One such approach involves the in situ generation of iodotrimethylsilane from chlorotrimethylsilane and sodium iodide, which facilitates the reaction between an azide and an anhydride to form the N-substituted phthalimide under mild conditions. lookchem.com Another innovative one-pot strategy describes the synthesis of substituted phthalimides through a base-mediated cascade reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefins under ultrasound irradiation. hhu.de These methods provide efficient and straightforward access to a diverse range of phthalimide derivatives, including those with complex substitution patterns.

Tandem Cyclocondensation and Rearrangement Strategies

Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to complex molecular architectures from simple precursors. In the context of isoindoline (B1297411) synthesis, a highly site-selective tandem reaction has been described for the creation of cis-1,3-disubstituted isoindolines. rsc.org This process involves the regioselective ring-opening of aziridines by O-atom nucleophiles, generated from aldehydes and N-heterocyclic carbenes (NHCs), followed by an intramolecular aza-Michael addition. rsc.org This method provides rapid access to libraries of isoindoline compounds under mild conditions. rsc.org

Another strategy involves the reaction of phthalic anhydride or its analogues with aminophenyl-triazinones. researchgate.net Short-term reflux of these reactants typically leads to the formation of N-substituted cyclic imides. researchgate.net However, prolonged reflux can induce further cyclization, resulting in the formation of more complex, rearranged polycyclic systems such as substituted isoindolo[2,1-a] researchgate.netjcu.edu.aunih.govtriazino[2,3-c]quinazolines. researchgate.net This highlights how reaction conditions can be manipulated to drive tandem cyclocondensation and rearrangement sequences, yielding structurally diverse isoindoline-based scaffolds.

Orthogonal synthetic methodologies also provide access to isoindole derivatives from α-azido carbonyl compounds that contain a 2-alkenylaryl moiety. organic-chemistry.org Isoindoles can be formed through an intramolecular azide-alkene cycloaddition when the azide precursors are heated in a solvent like toluene. organic-chemistry.org This approach demonstrates the versatility of azide chemistry in constructing the isoindole core through a controlled cyclization process.

Ring-Opening and Lactamization Approaches for Isoindolin-1-ones via Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione structure can serve as a precursor to isoindolin-1-ones, a related class of heterocyclic compounds with significant biological activity. researchgate.net This transformation typically involves a ring-opening and subsequent lactamization sequence. One such method involves the photodecarboxylative addition of carboxylates to phthalimide derivatives in an aqueous medium. jcu.edu.au This reaction yields 3-hydroxy-isoindolin-1-one intermediates, which can then undergo acid-catalyzed dehydration to furnish 3-(alkyl or aryl)methyleneisoindolin-1-ones in good to excellent yields. jcu.edu.au This photochemical approach represents a straightforward conversion of the dione to a functionalized lactam.

The synthesis of isoindolin-1-ones is a key area of research, with various methods available, including those that start from benzamides, nitriles, and other precursors. researchgate.net However, the conversion from the readily available isoindoline-1,3-dione derivatives provides a strategic advantage for scaffold diversification. This type of ring-opening and re-closure sequence allows for the introduction of new functional groups at the C-3 position, transforming the planar dione into a stereochemically rich lactam structure.

Strategic Derivatization for Structure-Activity Exploration

The biological activity of isoindoline-1,3-dione derivatives can be finely tuned through strategic modifications of the N-substituent. mdpi.com By introducing varied linkers, modifying aryl substituents, and constructing hybrid molecules, researchers can systematically explore the structure-activity relationship (SAR) to optimize compounds for specific biological targets.

Introduction of Varied Linker Moieties (e.g., Alkyl, Acyl, Heterocyclic)

The nature of the linker connecting the isoindoline-1,3-dione core to other pharmacophores is crucial for determining biological activity. Studies have explored linkers of varying lengths and functionalities, including simple alkyl chains, acyl groups, and more complex heterocyclic systems.

For instance, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives were synthesized with alkyl chains ranging from three to eight methylene (B1212753) groups to act as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. nih.gov The length of the alkyl linker was found to be a critical determinant of inhibitory activity. nih.gov Similarly, derivatives with an N-benzylpiperidinylamine moiety were evaluated, where the length of the alkyl linker connecting it to the phthalimide ring was systematically varied. nih.gov

Acyl linkers have also been employed. In one study, an N-acetylpiperazine aryl group was linked to the isoindoline-1,3-dione core, creating a structure with potential analgesic activity. mdpi.com Another approach involves the condensation of N-hydroxymethylphthalimide with substituted 4-amino-5-mercapto-1,2,4-triazoles. neliti.com This reaction introduces a methyl group as a simple linker to a heterocyclic triazole moiety, resulting in hybrid molecules evaluated for analgesic and anti-inflammatory properties. neliti.com

| Linker Type | Example Structure/Moiety | Synthetic Approach | Reported Application/Activity | Reference |

|---|---|---|---|---|

| Alkyl | -(CH₂)ₙ-N(C₂H₅)₂ (n=3-8) | Alkylation of potassium phthalimide with diethylaminoalkyl halides | AChE/BuChE Inhibition | nih.gov |

| Acyl | -(C=O)CH₂-N-piperazine-Aryl | Reaction of potassium phthalimide with 1-chloroacetyl-4-aryl-piperazine derivatives | Analgesic Activity | mdpi.com |

| Heterocyclic-Methyl | -CH₂-NH-(4-amino-5-mercapto-1,2,4-triazole) | Condensation of N-hydroxymethylphthalimide with substituted triazoles | Analgesic and Anti-inflammatory | neliti.com |

Incorporation of Fluorinated Benzyl (B1604629) or Aryl Substituents

The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The subject compound, this compound, exemplifies this approach. The synthesis of related analogues, such as 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, has been reported, involving the refluxing of 2-hydroxy-1H-isoindole-1,3(2H)-dione with 1-(2,4-difluorophenyl)methanamine in ethanol (B145695). nih.gov

The strategic placement of fluorine on the benzyl or aryl substituent can have a significant impact on biological activity. A study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids as acetylcholinesterase (AChE) inhibitors found that compounds with a para-fluoro substituted benzyl group exhibited the highest inhibitory potency. nih.gov This highlights the positive contribution of the fluorine atom to the molecule's interaction with its biological target. These findings underscore the importance of fluorinated benzyl moieties in designing potent enzyme inhibitors based on the isoindoline-1,3-dione scaffold.

| Compound | Synthetic Method | Key Finding/Activity | Reference |

|---|---|---|---|

| 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione | Condensation of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 1-(2,4-difluorophenyl)methanamine | Successful synthesis and structural characterization | nih.gov |

| Isoindoline-1,3-dione-N-(4-fluorobenzyl) pyridinium hybrid | Quaternization of a pyridine-linked isoindoline-1,3-dione with 4-fluorobenzyl bromide | Highest inhibitory potency against AChE (IC₅₀ = 2.1 μM) among synthesized hybrids | nih.gov |

Construction of Hybrid Scaffolds (e.g., Isoindole-Thiazole, Isoindoline-Pyridinium)

Constructing hybrid molecules by fusing the isoindoline-1,3-dione scaffold with other heterocyclic rings is a powerful strategy for generating novel chemical entities with potentially enhanced or new biological activities. This approach combines the pharmacophoric features of different structural motifs into a single molecule.

Isoindole-Thiazole Hybrids: The synthesis of hybrid isoindole-thiazole derivatives has been achieved through methods like the Claisen-Schmidt condensation. researchgate.net For example, 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione can be condensed with 2-fluorobenzaldehyde to yield a complex hybrid molecule. researchgate.net Such compounds have been investigated for their potential as anticancer agents. researchgate.net

Isoindoline-Pyridinium Hybrids: A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were designed and synthesized as potential agents for Alzheimer's disease. nih.gov The synthesis involves creating a pyridine-linked isoindoline-1,3-dione intermediate, which is then quaternized with various substituted benzyl halides, including 4-fluorobenzyl bromide, to yield the final pyridinium hybrids. nih.gov

Pyrazole-Isoindoline-1,3-dione Hybrids: In another example, hybrid molecules combining pyrazole (B372694) and isoindoline-1,3-dione fragments were designed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. nih.gov The synthesis of these compounds led to the discovery of potent inhibitors, with one derivative, 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione, showing a Kᵢ value of 3.92 nM. nih.gov

These examples demonstrate the utility of molecular hybridization to create multifunctional molecules by leveraging the stable and versatile isoindoline-1,3-dione core.

| Hybrid Scaffold | Synthetic Strategy | Example Compound | Potential Application | Reference |

|---|---|---|---|---|

| Isoindole-Thiazole | Claisen-Schmidt condensation | 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Anticancer agents | researchgate.net |

| Isoindoline-Pyridinium | Amidation followed by quaternization with substituted benzyl halides | 4-((2-(1,3-Dioxoisoindolin-2-yl)acetamido)methyl)-1-(4-fluorobenzyl)pyridin-1-ium | Anti-Alzheimer's agents (AChE inhibitors) | nih.gov |

| Pyrazole-Isoindoline-1,3-dione | Hybridization of 2-benzoylethen-1-ol and isoindoline-1,3-dione fragments | 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione | HPPD Inhibitors (Herbicides) | nih.gov |

Comprehensive Spectroscopic Characterization and Definitive Structural Elucidation of 2 4 Fluorobenzyl Isoindoline 1,3 Dione and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise mapping of molecular connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. The spectrum of 2-(4-Fluorobenzyl)isoindoline-1,3-dione is expected to exhibit characteristic signals corresponding to the protons of the phthalimide (B116566) core and the 4-fluorobenzyl group.

The four protons on the phthalimide's benzene (B151609) ring are chemically non-equivalent but magnetically similar, typically appearing as a complex multiplet in the aromatic region (δ 7.7–7.9 ppm). semanticscholar.org The protons of the 4-fluorobenzyl group are more distinct. The methylene (B1212753) (-CH₂-) protons, being adjacent to the electron-withdrawing imide nitrogen, are expected to resonate as a singlet at approximately δ 4.8 ppm. The four protons on the fluorophenyl ring will appear as two distinct signals due to their relationship with the fluorine substituent. The two protons ortho to the fluorine atom will be magnetically equivalent, as will the two protons meta to the fluorine. This arrangement typically results in two triplets (or more accurately, two sets of doublets of doublets that appear as triplets) in the range of δ 7.0–7.4 ppm, a characteristic pattern for a 1,4-disubstituted benzene ring. organicchemistrydata.org

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phthalimide (aromatic) | ~ 7.85 - 7.75 | Multiplet (m) | 4H |

| 4-Fluorobenzyl (aromatic, CH ortho to CH₂) | ~ 7.40 - 7.35 | Triplet (t) or Multiplet (m) | 2H |

| 4-Fluorobenzyl (aromatic, CH ortho to F) | ~ 7.10 - 7.00 | Triplet (t) or Multiplet (m) | 2H |

| Methylene (-CH₂-) | ~ 4.85 | Singlet (s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. oregonstate.edu In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The most downfield signals are typically those of carbonyl carbons, and the two equivalent imide carbonyls (C=O) are expected to appear around δ 167 ppm. compoundchem.com The aromatic carbons of the phthalimide ring will resonate in the δ 123–134 ppm range, with the quaternary carbons to which the carbonyls are attached appearing around δ 132 ppm. organicchemistrydata.org The methylene carbon (-CH₂) signal is anticipated at approximately δ 41 ppm. The carbons of the 4-fluorobenzyl ring will show distinct signals, with the carbon atom directly bonded to the fluorine exhibiting a large C-F coupling constant and a chemical shift around δ 162 ppm. The other aromatic carbons of this ring will appear between δ 115 and 134 ppm. oregonstate.edu

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imide Carbonyl (C=O) | ~ 167.0 |

| Phthalimide (aromatic, CH) | ~ 134.0 |

| Phthalimide (aromatic, C-C=O) | ~ 132.0 |

| Phthalimide (aromatic, CH) | ~ 123.0 |

| 4-Fluorobenzyl (aromatic, C-F) | ~ 162.0 (d, ¹JCF ≈ 245 Hz) |

| 4-Fluorobenzyl (aromatic, C-CH₂) | ~ 133.0 |

| 4-Fluorobenzyl (aromatic, CH ortho to CH₂) | ~ 130.0 |

| 4-Fluorobenzyl (aromatic, CH ortho to F) | ~ 115.0 (d, ²JCF ≈ 21 Hz) |

| Methylene (-CH₂-) | ~ 41.0 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Complex Structure Assignments

Two-dimensional (2D) NMR techniques are invaluable for confirming structural assignments by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons on the phthalimide ring and between the coupled aromatic protons on the 4-fluorobenzyl ring, confirming their respective spin systems. The methylene protons would not show any COSY correlations as they are not coupled to other protons, confirming their assignment as a singlet.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. This technique is instrumental in definitively assigning the carbon signals. For the target molecule, the HSQC spectrum would show a cross-peak correlating the methylene proton signal (~δ 4.85 ppm) with the methylene carbon signal (~δ 41.0 ppm). Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal, allowing for the unambiguous assignment of the protonated carbons in both the phthalimide and 4-fluorobenzyl rings.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the imide group.

A strong, sharp absorption band corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups of the imide is expected in the region of 1770–1700 cm⁻¹. The C-N stretching vibration of the imide ring typically appears around 1380 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600–1450 cm⁻¹ region. The presence of the fluorine atom is indicated by a strong C-F stretching band, typically found in the 1250–1000 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Imide C=O Asymmetric Stretch | ~ 1770 | Strong |

| Imide C=O Symmetric Stretch | ~ 1710 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Imide C-N Stretch | ~ 1380 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural insights.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.netnih.gov In positive ion mode, ESI-MS analysis of this compound is expected to show a prominent peak for the protonated molecular ion [M+H]⁺. Given the molecular formula C₁₅H₁₀FNO₂, the calculated monoisotopic mass is 255.07 g/mol . nih.gov Therefore, the ESI-MS spectrum should display a base peak at an m/z of approximately 256.08.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation pathways. A primary fragmentation would likely be the cleavage of the benzylic C-N bond, resulting in the formation of the stable 4-fluorobenzyl cation at m/z 109.04 and a neutral phthalimide radical. Another possible fragmentation is the formation of the phthalimide cation at m/z 148.04. These fragmentation patterns provide definitive evidence for the connectivity of the benzyl (B1604629) and phthalimide moieties.

Expected ESI-MS Data for this compound

| Ion | Expected m/z | Identity |

|---|---|---|

| [M+H]⁺ | 256.08 | Protonated Molecular Ion |

| [C₈H₅NO₂]⁺ | 148.04 | Phthalimide cation |

| [C₇H₆F]⁺ | 109.04 | 4-Fluorobenzyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the identification and structural characterization of synthetic compounds like this compound. This method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis power of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the analyte.

In a typical analysis, the compound is dissolved in a suitable solvent and injected into an HPLC system, often equipped with a reverse-phase column (such as a C18 column). A gradient elution using a mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid to facilitate protonation, is employed to separate the compound from any impurities or starting materials.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar and moderately polar molecules. In positive ion mode, the molecule is protonated to form the molecular ion [M+H]⁺. For this compound (molar mass: 255.25 g/mol ), the expected protonated molecular ion would be observed at an m/z of approximately 256.26.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a veritable fingerprint of the molecule's structure. Studies on N-substituted phthalimides reveal common fragmentation pathways. xml-journal.netresearchgate.net The primary fragmentation for this compound is expected to involve the cleavage of the benzylic C-N bond. This would lead to the formation of two major fragment ions: the stable 4-fluorobenzyl cation (m/z 109.04) and the phthalimide radical cation (m/z 147.04), or a protonated phthalimide fragment (m/z 148.05). The 4-fluorobenzyl cation is particularly stable and often rearranges to the highly stable fluorotropylium ion, also at m/z 109.04. Other minor fragments resulting from the loss of carbon monoxide (CO) from the phthalimide ring may also be observed.

| Ion Type | Proposed Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 256.26 |

| Fragment 1 | 4-Fluorotropylium Cation | 109.04 |

| Fragment 2 | Protonated Phthalimide | 148.05 |

| Fragment 3 | Phthalimide Radical Cation | 147.04 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (typically a ground state) to a higher energy orbital (an excited state). The phthalimide moiety in this compound acts as the primary chromophore, the part of the molecule responsible for absorbing light. semanticscholar.org

The electronic spectrum of phthalimide-containing compounds is characterized by two main types of transitions: π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. libretexts.orgelte.hu

π→π Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system of the phthalimide ring. For the parent phthalimide molecule, these transitions occur at short wavelengths, typically in the far-UV region around 215-240 nm. photochemcad.com

n→π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are symmetry-forbidden, which accounts for their lower intensity, and typically appear at longer wavelengths, often around 290-330 nm. elte.huuzh.ch

The attachment of the 4-fluorobenzyl group acts as an auxochrome, which can cause a slight shift in the absorption maxima (λmax) and intensity, known as a bathochromic (red shift) or hypsochromic (blue shift) effect. Given the electronic properties of the fluorobenzyl group, the expected UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile would exhibit strong absorption bands below 250 nm and weaker absorption bands in the 290-330 nm range.

| Electronic Transition | Involved Orbitals | Expected Wavelength (λmax) Range | Relative Intensity |

|---|---|---|---|

| π → π | Phthalimide Aromatic System | 215 - 250 nm | High (Strong) |

| n → π | Carbonyl Lone Pair → π* System | 290 - 330 nm | Low (Weak) |

X-ray Crystallography for Precise Solid-State Molecular Structure and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a specific crystal structure determination for this compound is not available in the public domain, its molecular geometry and conformation can be accurately predicted based on the published crystal structure of its close analogue, N-benzylphthalimide. researchgate.net

The molecule is expected to adopt a "roof-shaped" conformation. This geometry arises from the connection of two planar groups—the isoindoline-1,3-dione (phthalimide) ring and the 4-fluorophenyl ring—via a flexible methylene (-CH₂-) linker. The phthalimide core itself is nearly perfectly planar. The most significant conformational descriptor is the dihedral angle between the plane of the phthalimide ring system and the plane of the phenyl ring. For the parent N-benzylphthalimide, this angle is reported to be approximately 85°, indicating a nearly orthogonal arrangement of the two ring systems. A similar conformation is expected for the 4-fluoro derivative.

The bond lengths and angles within the molecule are consistent with standard values for sp² and sp³ hybridized atoms. The C=O bonds of the imide group are typically around 1.21 Å, and the C-N bonds of the imide are approximately 1.38 Å, indicating partial double bond character due to resonance. researchgate.net In the solid state, the crystal packing is primarily governed by van der Waals forces and potential weak C-H···O or C-H···F hydrogen bonds. Molecules of N-benzylphthalimide are known to arrange in parallel layers, with significant π-π stacking interactions between the phthalimide rings of adjacent molecules. researchgate.net

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-N (imide) | ~1.38 Å |

| Bond Length | N-CH₂ (benzylic) | ~1.47 Å |

| Bond Length | C-F (aromatic) | ~1.36 Å |

| Bond Angle | O=C-N (imide) | ~125° |

| Bond Angle | C-N-C (imide) | ~111° |

| Dihedral Angle | Phthalimide Plane vs. Phenyl Plane | ~85° |

Advanced Computational Chemistry and Molecular Modeling Investigations of 2 4 Fluorobenzyl Isoindoline 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. These methods provide a microscopic understanding of the molecular structure and its behavior in chemical reactions.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state of the molecule. For isoindoline-1,3-dione derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are used to compute optimized bond lengths, bond angles, and dihedral angles. nih.govnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netscispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and hardness. scirp.orgmdpi.com A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. scirp.orgresearchgate.net

While specific DFT data for 2-(4-Fluorobenzyl)isoindoline-1,3-dione is not extensively published, studies on related isoindoline-1,3-dione derivatives show that the HOMO-LUMO gap is a significant indicator of their reactivity and potential biological activity. researchgate.net For instance, in a series of antimycobacterial isoindoline-1,3-dione derivatives, compounds with smaller energy gaps demonstrated higher reactivity. researchgate.net

Table 1: Illustrative Electronic Properties of Related Isoindoline-1,3-dione Derivatives from DFT Studies

| Compound Series | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Antimycobacterial Isoindoline-1,3-diones | DFT | Variable | Variable | 0.040 - 0.155 | researchgate.net |

| General Quinoline Derivatives | DFT | -6.646 | -1.816 | 4.83 | scirp.org |

| Substituted Hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.22 | -0.18 | 0.04 | nih.gov |

Note: This table presents data from related compounds to illustrate the application of DFT, as specific values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MESP) Analysis for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.orgrsc.org The MESP map displays regions of negative electrostatic potential (electron-rich, colored in red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored in blue), which are prone to nucleophilic attack. nih.gov

For this compound, the MESP map would be expected to show significant negative potential around the two carbonyl oxygen atoms of the isoindoline-1,3-dione ring, identifying them as primary sites for hydrogen bonding and nucleophilic interactions. researchgate.net Conversely, the hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge would exhibit positive potential. The fluorine atom on the benzyl (B1604629) ring, due to its high electronegativity, would create a localized region of negative potential, influencing the molecule's interaction with biological targets. rsc.org This analysis is crucial for understanding how the ligand might orient itself within a protein's active site.

Molecular Docking Simulations for Ligand-Target Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net It is widely used to estimate the binding affinity (often expressed as a docking score or binding free energy) and to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors for various biological targets. For example, para-fluoro substituted isoindoline-1,3-dione hybrids have shown high inhibitory potency against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.gov Docking studies revealed that these compounds can interact with both the catalytic and peripheral active sites of the enzyme. nih.gov

In another study, 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives were docked into the active site of c-Src tyrosine kinase, a target in cancer therapy. brieflands.comeuropub.co.uk These simulations demonstrated the potential for these compounds to inhibit the enzyme, with interactions including hydrogen bonds and hydrophobic contacts contributing to their binding affinity. brieflands.comeuropub.co.uk

Table 2: Summary of Molecular Docking Studies on Related Isoindoline-1,3-dione Derivatives

| Compound Class | Target Protein | Key Interactions Noted | Binding Affinity / Score | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) | Interaction with catalytic and peripheral sites | IC50 = 2.1 μM for 4-fluoro derivative | nih.gov |

| 2-(4-Substituted-benzyl) isoindoline-1,3-diones | c-Src Tyrosine Kinase | Hydrogen bonds, hydrophobic interactions | Binding Free Energy = -10.19 Kcal/mol (for a related derivative) | brieflands.comeuropub.co.uk |

| Isoindoline-1,3-dione derivatives | Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) | Strong binding, importance of amide linker | Not specified | nih.gov |

Note: This table provides examples from related compounds to illustrate the utility of molecular docking for the title compound.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations model the atomic movements of the system, providing insights into the conformational changes of both the ligand and the protein upon binding. researcher.life Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD), are used to evaluate the stability of the complex. A stable complex is indicated by low and converging RMSD values for the protein backbone and the ligand. researchgate.net

For isoindoline-1,3-dione derivatives, MD simulations have been used to confirm the stability of their complexes with target enzymes. researchgate.net These simulations can validate the interactions predicted by docking and reveal dynamic changes that are not captured by the static docking pose. Such studies would be essential to confirm the stability of this compound within a target's binding site, ensuring that the key interactions are maintained over a simulated physiological timescale.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comresearchgate.net QSAR models are built using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as lipophilicity (LogP), electronic properties, and steric parameters. nih.gov

A well-validated QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. jocpr.comnih.gov For a series of compounds including this compound, a QSAR study could quantify the impact of the 4-fluoro substitution on its biological activity compared to other substituted analogues. Descriptors related to hydrophobicity and the electronic influence of the substituent would likely be important variables in such a model. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful technique in ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. mdpi.com

Based on the structure of this compound and its biologically active analogues, a pharmacophore model could be constructed. This model would likely include key features such as:

Aromatic Rings: For π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms.

Hydrophobic Center: The benzyl and isoindoline (B1297411) core.

Halogen Bond Donor: The fluorine atom, which can participate in specific halogen bonding interactions.

This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new drug candidates.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the biological activities of the specific chemical compound “this compound” that strictly adheres to the requested outline.

The search for specific research findings, including data on its effects on the listed cancer cell lines, molecular targets, and bacterial strains, did not yield sufficient information. The available literature discusses the biological activities of the broader class of isoindoline-1,3-dione derivatives, but lacks specific studies focused on the 2-(4-Fluorobenzyl) substituted variant.

Therefore, to ensure scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on “this compound”, this article cannot be generated as requested. Fulfilling the request would necessitate extrapolating data from related but distinct compounds, which would be scientifically inaccurate and violate the core instructions.

Exploration of Biological Activities and Underlying Molecular Mechanisms for Isoindoline 1,3 Dione Derivatives: in Vitro and in Silico Perspectives

Antimicrobial Activity and Mechanistic Insights

Antifungal Efficacy Against Yeast and Filamentous Fungi

Derivatives of isoindoline-1,3-dione have been investigated for their potential as antifungal agents. Studies have shown that compounds within this class exhibit activity against a range of fungal pathogens, including yeasts like Candida albicans and filamentous fungi such as Aspergillus species. The structural features of these derivatives are crucial for their antifungal action. For instance, the introduction of a 1,2,4-triazole (B32235) moiety to an isoindoline-1,3-dione structure has been explored to enhance antifungal potency. This is based on the known mechanism of azole antifungals, which inhibit the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

While direct studies on the antifungal spectrum of 2-(4-Fluorobenzyl)isoindoline-1,3-dione against Candida tropicalis, Aspergillus flavus, and Botryodiplodia theobromae are not extensively detailed in the provided search results, the broader class of isoindoline-1,3-dione and related heterocyclic compounds shows promise. For example, novel 1,4-disubstituted 1,2,3-triazoles have demonstrated high activity against C. albicans. researchgate.net Similarly, certain flavone (B191248) derivatives have shown moderate antifungal activity and significant antibiofilm activity against C. albicans. nih.gov The exploration of fused pyridine–pyrimidine derivatives containing a pyrazole (B372694) ring has also yielded compounds with activity against C. albicans and Aspergillus niger. nih.gov These findings suggest that the isoindoline-1,3-dione scaffold is a viable starting point for the development of new antifungal agents.

Table 1: Antifungal Activity of Related Compound Classes

| Compound Class | Fungal Species | Observed Activity |

|---|---|---|

| 1,4-Disubstituted 1,2,3-Triazoles | Candida albicans | High activity researchgate.net |

| Flavone Derivatives | Candida albicans | Moderate antifungal, strong antibiofilm nih.gov |

| Pyrazole-bearing Pyrido[2,3-d]pyrimidines | Candida albicans, Aspergillus niger | Antifungal activity noted nih.gov |

Antimycobacterial Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv), including InhA Inhibition

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel therapeutic agents. The enoyl-acyl carrier protein reductase (InhA) is a clinically validated target for anti-TB drugs. nih.govnih.gov Direct inhibitors of InhA are of significant interest as they can overcome resistance mechanisms associated with pro-drugs like isoniazid (B1672263), which require activation by the KatG enzyme. nih.govresearchgate.net

While specific data on this compound's activity against Mtb H37Rv and its direct effect on InhA were not found, related structures have been evaluated. For example, a series of indolizine (B1195054) derivatives were screened for anti-tubercular activity, with some compounds showing efficacy against the H37Rv strain. nih.gov Molecular docking studies of these indolizines suggested InhA as a potential molecular target. nih.gov Another study on N-acylhydrazones derived from isoniazid found that some derivatives were more active than isoniazid against a susceptible Mtb strain, and their inactivity against a strain with an inhA mutation suggested that their mechanism is dependent on InhA inhibition. mdpi.com These examples highlight the potential for compounds containing related pharmacophores to exhibit antimycobacterial properties through the inhibition of InhA.

Investigation of Antifungal Mechanism of Action (e.g., Ergosterol Interaction)

The primary mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane, often by targeting ergosterol. frontiersin.org Ergosterol is a crucial sterol in fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. nih.govmdpi.com Antifungal agents like polyenes (e.g., Amphotericin B) bind directly to ergosterol, forming pores that lead to cell death, while azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by ERG11), a key step in the ergosterol biosynthesis pathway. frontiersin.orgresearchgate.net

For isoindoline-1,3-dione derivatives, particularly those hybridized with other heterocyclic systems known for antifungal properties, ergosterol biosynthesis inhibition is a plausible mechanism. For instance, pyrazole-containing compounds have been shown to inhibit ergosterol biosynthesis. nih.gov Similarly, 1,2,4-triazole derivatives are known to act by inhibiting the cytochrome P450-dependent enzyme lanosterol-14α-demethylase (CYP51), which is essential for ergosterol production. mdpi.com Although direct evidence for this compound's interaction with ergosterol is not available, the established mechanisms of related antifungal compounds strongly suggest this as a primary avenue for investigation. nih.govmdpi.com

Analysis of Binding to Ribosomal Subunits

The ribosome is a well-established target for a variety of antibiotics that inhibit protein synthesis. Certain inhibitors bind to the peptidyl transferase center (PTC) within the large ribosomal subunit, often in the A-site cleft, thereby blocking the binding of aminoacyl-tRNAs and halting peptide bond formation. nih.gov While there is no specific information available from the search results detailing the binding of this compound to ribosomal subunits, the general principle of small molecules targeting the ribosome remains a key area of antimicrobial research. For example, studies on benzo[d]isoxazole-4,7-dione analogues have identified the ribosomal small subunit as a potential target. biorxiv.org

Anti-inflammatory and Analgesic Mechanistic Investigations

Cyclooxygenase (COX) Isoenzyme Inhibitory Activity (COX-1, COX-2 Selectivity)

Cyclooxygenase (COX) enzymes are key to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Several studies have investigated isoindoline-1,3-dione derivatives and related structures for their COX inhibitory activity. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were identified as potent and selective inhibitors of COX-2. nih.gov In another study, certain dihydropyrazole derivatives demonstrated selective and potent inhibition of COX-2, with one compound showing better inhibitory activity than the reference drug Celecoxib. mdpi.com Furthermore, some 1,3-dihydro-2H-indolin-2-one derivatives have also shown good COX-2 inhibitory activity. mdpi.com While direct IC50 values for this compound are not provided, the consistent finding of COX-2 inhibition within this structural class suggests its potential as a selective anti-inflammatory agent.

Table 2: COX-2 Inhibitory Activity of Related Compound Classes

| Compound Class | Key Finding |

|---|---|

| 2-Benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Potent and selective COX-2 inhibitors nih.gov |

| Dihydropyrazole Derivatives | Selective and potent COX-2 inhibition, some exceeding Celecoxib mdpi.com |

| 1,3-Dihydro-2H-indolin-2-one Derivatives | Good COX-2 inhibitory activity observed mdpi.com |

Modulation of Pro-inflammatory and Anti-inflammatory Cytokines

Cytokines are signaling proteins that play a critical role in regulating inflammatory responses. nih.gov Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), promote inflammation, while anti-inflammatory cytokines, like transforming growth factor-beta (TGF-β), help to resolve it. The modulation of cytokine production is a key mechanism for many anti-inflammatory drugs.

Research on aminoacetylenic isoindoline-1,3-dione derivatives has demonstrated their ability to modulate cytokine production. nih.govuop.edu.jo In one study, these compounds were found to suppress the production of pro-inflammatory cytokines TNF-α and IL-12 in stimulated mouse spleen cells. nih.gov Concurrently, some of these derivatives enhanced the production of the anti-inflammatory cytokine TGF-β1. nih.govuop.edu.jo Specifically, certain compounds suppressed TNF-α production from monocytes/macrophage cells and enhanced TGF-β production from CD4+CD25+ve cells. nih.gov These findings indicate that isoindoline-1,3-dione derivatives can exert their anti-inflammatory effects not only through COX inhibition but also by favorably altering the balance of pro- and anti-inflammatory cytokines.

Antiviral Activity Investigations

Research into the antiviral properties of isoindoline-1,3-dione derivatives has spanned a range of human viruses, investigating their potential to inhibit viral replication.

Inhibition of Viral Replication

The isoindole scaffold is recognized for a variety of biological activities, and its derivatives have been a focus of antiviral research. researchgate.net Studies have explored the efficacy of these compounds against several significant human pathogens.

Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT): HIV-1 RT is a critical enzyme for the replication of the virus. nih.gov Consequently, it is a primary target for antiretroviral drugs. nih.govmdpi.com Both nucleoside and non-nucleoside inhibitors target the polymerase activity of this enzyme. nih.gov Certain pyrimidine-2,4-dione derivatives have demonstrated inhibitory activity against HIV-1 RT in the nanomolar range. mdpi.comresearchgate.net Isatin derivatives have also been identified as HIV reverse transcriptase inhibitors. mdpi.com

Enterovirus: A study on novel 2-aryl-isoindolin-1-ones, derived from a cyclization constraint of an N-aryl benzamide (B126) structure, showed significant antiviral activity against Enterovirus A71 (EV-A71). nih.gov Specifically, compounds with 4-halophenyl substitutions, such as 4-chlorophenyl and 4-bromophenyl, were found to be more potent than the 4-fluorophenyl derivative. nih.gov

Influenza A/B Viruses: An initial screening of a chemical library identified an isoquinolone derivative with inhibitory effects against both influenza A and B viruses. mdpi.com While this compound showed potent antiviral efficacy, it also exhibited significant cytotoxicity. mdpi.com Subsequent chemical modifications led to the development of safer derivatives with a broad spectrum of antiviral activity. mdpi.com

While the broader class of isoindoline-1,3-dione derivatives has been investigated for antiviral properties, specific data on the activity of this compound against Dengue Virus, Hepatitis B/C Virus, and Respiratory Syncytial Virus (RSV) is not extensively detailed in the currently available literature.

Neuropharmacological Investigations and Target Modulation

The neuropharmacological potential of isoindoline-1,3-dione derivatives has been explored through various in vitro and in silico models, focusing on enzymes, protein aggregation, and neuronal cell protection.

Cholinesterase Inhibitory Activity

Derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine.

A study of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids revealed that all synthesized compounds displayed potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov Notably, para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE (IC50 = 2.1 μM). nih.gov Another series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also showed that compounds with electron-withdrawing groups, like fluorine, enhanced acetylcholinesterase inhibitory activity. nih.govresearchgate.net Similarly, research on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives indicated that electron-withdrawing groups such as fluorine at the ortho and para positions of the phenyl ring rendered the best effect for AChE inhibition. nih.gov

Further investigations into novel isoindolin-1,3-dione-based acetohydrazide derivatives showed IC50 values ranging from 0.11 ± 0.05 to 0.86 ± 0.02 µM against AChE and 5.7 ± 0.2 to 30.2 ± 2.8 µM against BuChE. researchgate.net Additionally, a series of 1-H-isoindole-1,3(2H)-dione derivatives were synthesized and tested, with the most active compounds showing an IC50 of 34 nM against AChE and 0.54 μM against BuChE. nih.gov

| Compound Series | Target Enzyme | Key Findings | IC50 Values |

|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | Para-fluoro substituted compounds showed highest potency. | 2.1 μM to 7.4 μM |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | Electron-withdrawing groups (e.g., Fluoro) enhanced activity. | Not specified |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | Fluoro group at ortho and para positions was effective. | Not specified |

| Isoindolin-1,3-dione-based acetohydrazide derivatives | AChE and BuChE | Showed potent inhibition against both enzymes. | AChE: 0.11 to 0.86 µM; BuChE: 5.7 to 30.2 µM |

| 1-H-isoindole-1,3(2H)-dione derivatives | AChE and BuChE | Most active compounds showed significant inhibition. | AChE: 34 nM; BuChE: 0.54 μM |

Anti-amyloid-β Aggregation Studies

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.gov Research has indicated that isoindoline-1,3-dione derivatives may possess anti-amyloid-β aggregation properties. nih.gov The isoindolinone analogue of Donepezil has been reported to inhibit Aβ aggregation. unina.it Similarly, other isoindoline-1,3-dione derivatives have been noted as inhibitors of Aβ aggregation. unina.it For instance, a series of phthalimide (B116566) analogs containing 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones were evaluated for their Aβ-aggregation activities, with inhibition values ranging from 10% to 24.9% at a concentration of 10 µM. researchgate.net Another study on isomeric 2,4-diaminoquinazolines identified a compound with a 4-bromobenzyl substituent as a potent inhibitor of Aβ40 aggregation with an IC50 of 80 nM. nih.gov

Modulation of Neurotransmitter Systems and Receptors

The interaction of isoindoline-1,3-dione derivatives with neurotransmitter systems has also been a subject of investigation.

Dopamine (B1211576) D4 receptor: The dopamine D4 receptor is a G protein-coupled receptor involved in various neurological and psychiatric conditions. wikipedia.org A novel 18F-labeled dopamine D4 receptor antagonist, 3-(4-[18F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, was synthesized and showed high affinity and selectivity for the D4 receptor. iaea.orgnih.gov Another study reported the discovery of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists, with one compound displaying an exceptional binding affinity (Ki = 0.3 nM). chemrxiv.org

GABAA receptors: GABAA receptors are ligand-gated ion channels that are the primary sites of fast synaptic inhibition in the central nervous system. researchgate.net They can be modulated by various compounds, including benzodiazepines and flavonoids. nih.govmdpi.com While the direct modulation of GABAA receptors by this compound is not specifically detailed, the broader class of neuroactive compounds often interacts with this receptor system. For example, certain flavonoids act as positive modulators at low GABA concentrations and negative modulators at high concentrations, demonstrating a biphasic action. researchgate.net

Neuroprotective Effects

Studies have explored the potential of isoindoline-1,3-dione derivatives to protect neuronal cells from oxidative stress-induced death.

In one study, some of the most potent isoindoline-1,3-dione-N-benzyl pyridinium hybrid cholinesterase inhibitors also demonstrated a neuroprotective effect against H2O2-induced cell death in PC12 neurons. nih.gov PC12 cells are a common model for studying neurodegenerative diseases. nih.gov The protective mechanism often involves the stabilization of mitochondrial membrane potential, reduction of intracellular reactive oxygen species (ROS), and attenuation of apoptosis. nih.govresearchgate.net Overexpression of neuroglobin in PC12 cells has been shown to protect against H2O2-induced apoptosis and promote cell survival. nih.gov Similarly, Isocampneoside II, a phenylethanoid glycoside, has been shown to protect PC12 cells from H2O2-induced oxidative stress by enhancing the activity of antioxidant enzymes and decreasing intracellular ROS levels. researchgate.net Another natural compound, arzanol, also showed protective activity against H2O2-induced oxidative damage in differentiated SH-SY5Y cells, a human neuroblastoma cell line. mdpi.com

| Compound/Agent | Cell Line | Protective Effect Against | Key Findings |

|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | PC12 neurons | H2O2-induced cell death | Demonstrated neuroprotective effects. |

| Neuroglobin (overexpression) | PC12 cells | H2O2-induced apoptosis | Promoted cell survival. |

| Isocampneoside II | PC12 cells | H2O2-induced oxidative stress | Enhanced antioxidant enzyme activity and decreased ROS. |

| Arzanol | Differentiated SH-SY5Y cells | H2O2-induced oxidative damage | Preserved cell viability and reduced apoptosis. |

Other Reported Biological Activities and Mechanistic Considerations

Anticonvulsant Properties and Seizure Protection

Specific studies detailing the anticonvulsant properties and seizure protection effects of this compound are not available in the current body of scientific literature. While the isoindoline-1,3-dione (phthalimide) scaffold is recognized for its presence in compounds with antiepileptic activity, dedicated research on the 4-fluorobenzyl substituted variant is needed to ascertain its specific potential in this area. nih.gov

Antioxidant Activity (e.g., Free Radical Scavenging, Metal Chelating)

Direct experimental evaluation of the antioxidant activity of this compound, through assays such as free radical scavenging or metal chelating, has not been reported in the available scientific literature. While various derivatives of isoindoline-1,3-dione have been investigated for their antioxidant potential, specific data for the title compound is lacking.

Antiplatelet Effects

There is no available scientific data concerning the antiplatelet effects of this compound. Investigations into the ability of this specific compound to modulate platelet aggregation or related pathways have not been published.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

While it has been suggested that this compound may possess anti-inflammatory properties, which could potentially involve the inhibition of cytokines like Tumor Necrosis Factor-alpha (TNF-α), there are no specific studies that have experimentally verified this activity. ontosight.ai Research on other isoindoline-1,3-dione derivatives has shown TNF-α inhibitory potential, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Systematic Structure Activity Relationship Sar Analysis of 2 4 Fluorobenzyl Isoindoline 1,3 Dione Analogues

Impact of Fluorine Substitution Position and Multi-plicity on Biological Activity

The position and number of fluorine substituents on the benzyl (B1604629) ring of 2-(benzyl)isoindoline-1,3-dione analogues play a crucial role in modulating their biological activity. Research has demonstrated that the presence of a fluorine atom, particularly at the para-position, can significantly enhance the potency of these compounds as enzyme inhibitors.

In a study evaluating a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, it was discovered that compounds bearing a 4-fluoro (para-fluoro) substitution on the benzyl moiety exhibited the highest inhibitory potency. nih.gov Specifically, compounds designated as 7a and 7f, both featuring this para-fluoro substitution, displayed an IC50 value of 2.1 μM against AChE, indicating a stronger inhibitory effect compared to other analogues with different substitution patterns or no substitution at all. nih.gov This suggests that the electronic properties and steric profile conferred by the para-fluoro substituent are favorable for binding to the active site of AChE. nih.gov

The size of the fluorine atom, being similar to that of a hydrogen atom, allows it to be well-tolerated within the binding pocket of the target enzyme. nih.gov This steric compatibility, combined with the electron-withdrawing nature of fluorine, can alter the charge distribution of the molecule, potentially leading to more favorable interactions with amino acid residues in the enzyme's active site. While the provided research highlights the significance of the para-position, a comprehensive analysis of mono- and multi-fluorinated analogues at ortho- and meta-positions would provide a more complete understanding of the structure-activity relationship (SAR).

Table 1: Effect of Fluorine Substitution on Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Substitution on Benzyl Ring | AChE IC50 (μM) |

| 7a | 4-Fluoro | 2.1 nih.gov |

| 7f | 4-Fluoro | 2.1 nih.gov |

| 7e | Unsubstituted | >2.1 (less active) nih.gov |

Influence of Benzyl Linker Modifications and Chain Length on Pharmacological Profile

Modifications to the linker connecting the isoindoline-1,3-dione core to the benzyl moiety, particularly its length and composition, have a profound impact on the pharmacological profile of these analogues. Studies have shown that the length of the alkyl chain linker is a critical determinant for effective interaction with biological targets, such as cholinesterases.

For instance, in a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives designed as potential multi-functional agents for Alzheimer's disease, the length of the linker was found to be directly correlated with their inhibitory potency against acetylcholinesterase (AChE). mdpi.com Analogues with longer linkers, specifically those with 3 and 4-carbon atoms, exhibited the most potent AChE inhibition, with IC50 values ranging from 1.95 to 11.07 μM. mdpi.com This observation is consistent with previous findings where a five-carbon atom linker was identified as optimal for ensuring interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com

Molecular modeling studies have provided a rationale for these findings, suggesting that the phthalimide (B116566) fragment of these molecules interacts with the PAS, while the benzylamine (B48309) portion binds to the CAS of AChE. mdpi.com A linker of optimal length is therefore necessary to correctly position these two key pharmacophores within the respective binding sites of the enzyme. Shorter or longer linkers may result in a suboptimal fit, leading to reduced inhibitory activity.

Table 2: Influence of Linker Length on Acetylcholinesterase (AChE) Inhibitory Activity

| Compound Series | Linker Length (Carbon Atoms) | AChE IC50 Range (μM) |

| 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | 3-4 | 1.95 - 11.07 mdpi.com |

| Phthalimide-benzylamine derivatives (previous study) | 5 | Optimal for dual site interaction mdpi.com |

Effects of Substituents on the Isoindoline-1,3-dione Ring System on Biological Efficacy

The isoindoline-1,3-dione ring system serves as a versatile scaffold in medicinal chemistry, and the introduction of various substituents onto this ring can significantly modulate the biological efficacy of the resulting analogues. The nature and position of these substituents can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets.

One notable example is the effect of halogenation on the isoindoline-1,3-dione ring. Structure-activity relationship (SAR) analyses have revealed that the introduction of halogen atoms, such as chlorine or bromine, can enhance the antimicrobial, antileishmanial, and anticancer activities of these compounds. Specifically, it has been observed that tetra-brominated derivatives are more effective than their tetra-chlorinated counterparts, suggesting that the size and polarizability of the halogen atom play a role in the observed biological activity.

The hydrophobic nature of the phthalimide moiety is known to facilitate the passage of these compounds across biological membranes. mdpi.com The addition of lipophilic substituents to the isoindoline-1,3-dione ring can further enhance this property, potentially leading to increased intracellular concentrations and improved biological activity.

Correlation between Molecular Structure and Specific Biological Target Binding Affinity

The binding affinity of 2-(4-Fluorobenzyl)isoindoline-1,3-dione analogues to their specific biological targets is a direct consequence of their three-dimensional structure and the intricate network of interactions they form within the binding site. Molecular modeling and docking studies have provided valuable insights into these structure-affinity relationships.

For inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease, a dual-site binding model has been proposed for several isoindoline-1,3-dione derivatives. mdpi.comnih.gov In this model, the isoindoline-1,3-dione (phthalimide) moiety is responsible for interacting with the peripheral anionic site (PAS) of the enzyme. nih.govmdpi.com This interaction is crucial for inhibiting the enzyme's role in amyloid-β aggregation. Simultaneously, the benzyl or benzylamine portion of the molecule interacts with the catalytic anionic site (CAS), which is responsible for the hydrolysis of acetylcholine. mdpi.comnih.gov The linker connecting these two pharmacophores plays a critical role in ensuring the correct orientation for simultaneous binding to both sites. mdpi.com

Molecular docking studies have further elucidated the specific interactions at an atomic level. For instance, the carbonyl oxygens of the isoindoline-1,3-dione ring have been shown to act as hydrogen-bond acceptors, forming interactions with key amino acid residues such as Tyrosine and Glutamate in the active sites of various enzymes. researchgate.netnih.gov The benzyl ring can engage in π-π stacking and hydrophobic interactions with aromatic residues like Phenylalanine and Tyrosine within the binding pocket. nih.govnih.gov The presence of a fluorine atom on the benzyl ring, as in this compound, can further modulate these interactions through favorable electronic and steric effects. nih.gov

In the context of cyclooxygenase (COX) inhibition, another important therapeutic target, molecular docking studies have revealed that the isoindoline-1,3-dione part of the molecule can be stabilized by hydrophobic interactions with residues such as Leucine and Valine. mdpi.com The linker and the other terminal aromatic ring can form hydrogen bonds and other interactions with key residues like Arginine and Tyrosine in the COX active site. mdpi.com

These detailed molecular interactions underscore the importance of a precise molecular architecture for achieving high binding affinity and specificity for a given biological target.

Table 3: Interacting Moieties of Isoindoline-1,3-dione Analogues and Their Biological Targets

| Molecular Moiety | Biological Target | Key Interactions |

| Isoindoline-1,3-dione | Acetylcholinesterase (PAS) | π-π stacking, Hydrophobic interactions mdpi.comnih.gov |

| Benzylamine | Acetylcholinesterase (CAS) | Cation-π interactions, Hydrogen bonds mdpi.comnih.gov |

| Carbonyl Oxygens | Various Enzymes (e.g., AChE, BChE) | Hydrogen bond acceptance researchgate.netnih.gov |

| Benzyl Ring | Various Enzymes (e.g., AChE, COX) | π-π stacking, Hydrophobic interactions nih.govmdpi.com |

Advanced Research Methodologies and Analytical Techniques

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of the synthesis of 2-(4-Fluorobenzyl)isoindoline-1,3-dione. libretexts.orgscientificlabs.co.uk The synthesis typically involves the condensation reaction between phthalic anhydride (B1165640) and 4-fluorobenzylamine. ontosight.ai

During the reaction, small samples (aliquots) are taken from the reaction mixture at regular intervals and spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. libretexts.orgrochester.edu Alongside the reaction mixture, spots of the starting materials (phthalic anhydride and 4-fluorobenzylamine) are also applied for comparison. rochester.edu A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. libretexts.org

The plate is then developed in a sealed chamber containing an appropriate solvent system, known as the mobile phase. A common mobile phase for such compounds is a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. rsc.org As the solvent moves up the plate by capillary action, the components of the spotted mixtures travel at different rates depending on their polarity and affinity for the stationary phase. rsc.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. rsc.org

The progress of the reaction is tracked by observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, this compound. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane. libretexts.org After development, the spots, which are often colorless, are visualized under a UV lamp, as the aromatic rings in the compounds absorb UV light and appear as dark spots. rsc.org

| Compound | Hypothetical Rf Value* | Description |

|---|---|---|

| Phthalic Anhydride (Starting Material) | 0.55 | Reactant |

| 4-Fluorobenzylamine (Starting Material) | 0.30 | Reactant |

| This compound (Product) | 0.70 | Desired Product |

*Rf values are dependent on the specific TLC plate and mobile phase used (e.g., Ethyl Acetate/Hexane mixture). rsc.org

Column Chromatography for Compound Purification

Following the completion of the synthesis, as confirmed by TLC, the crude product mixture requires purification to isolate this compound from unreacted starting materials and any side products. Column chromatography is the standard method for this purification on a laboratory scale. amazonaws.com

The principle of column chromatography is similar to TLC but is performed on a larger scale using a glass column packed with a stationary phase, typically silica gel. The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. Then, a solvent system (eluent), often the same or a similar one used for TLC analysis, is passed through the column. amazonaws.com

The components of the mixture separate as they move through the column at different rates based on their affinity for the stationary phase. The eluent is collected in fractions, and TLC is used to analyze these fractions to determine which ones contain the pure desired product. Fractions containing the pure this compound are then combined, and the solvent is removed by evaporation to yield the purified solid compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 20%) |

| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving in a minimal amount of solvent) |

| Fraction Analysis | TLC with UV visualization |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a more powerful and sensitive analytical technique used to determine the precise purity of the final this compound sample and for quantitative analysis. nih.gov It operates on the same principles as column chromatography but uses a high-pressure pump to force the mobile phase through a column packed with much smaller particles, leading to higher resolution and faster separation times. thermofisher.com